molecular formula C8H15Br B2612643 1-Bromo-3-tert-butylcyclobutane CAS No. 1378689-76-9

1-Bromo-3-tert-butylcyclobutane

Cat. No.: B2612643
CAS No.: 1378689-76-9
M. Wt: 191.112
InChI Key: LDNGRQQSGXOABJ-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butylcyclobutane is a brominated cyclobutane derivative featuring a tert-butyl substituent at the 3-position and a bromine atom at the 1-position of the four-membered ring. The compound’s strained cyclobutane ring and bulky tert-butyl group impart unique steric and electronic properties, influencing its reactivity and stability.

Properties

IUPAC Name

1-bromo-3-tert-butylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNGRQQSGXOABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butylcyclobutane can be synthesized through the bromination of 3-tert-butylcyclobutene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-tert-butylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-tert-butylcyclobutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-tert-butylcyclobutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-Bromo-3-tert-butylcyclobutane, highlighting differences in substituents, molecular formulas, and properties:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Notes Reference
1-Bromo-3-chlorocyclobutane Br (C1), Cl (C3) C₄H₆BrCl 4935-03-9 Smaller substituents (Br/Cl) reduce steric hindrance; higher reactivity in SN2 reactions compared to bulky analogs .
1-Bromo-3-Methylbutane Br (C1), CH₃ (C3) C₅H₁₁Br 107-82-4 Linear chain structure; lower ring strain but higher volatility. UN2341; regulated as hazardous material .
1,3-Dibromohexamethylcyclobutane Br (C1, C3), six methyl groups C₁₀H₁₈Br₂ N/A Hexamethyl substitution enhances steric protection, reducing reactivity toward nucleophiles .
Bicyclo[1.1.0]butane Bridged bicyclic structure C₄H₆ 157-33-5 High ring strain (>90 kcal/mol) increases reactivity, unlike monocyclic bromocyclobutanes .

Key Insights:

  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance, likely slowing substitution reactions compared to smaller substituents (e.g., Cl or CH₃) in analogs like 1-Bromo-3-chlorocyclobutane .
  • Ring Strain : Cyclobutane derivatives exhibit moderate ring strain (~26 kcal/mol), making them less reactive than bicyclo[1.1.0]butane but more reactive than linear alkanes like 1-Bromo-3-Methylbutane .
  • Regulatory Considerations : Brominated alkanes (e.g., 1-Bromo-3-Methylbutane) are classified as hazardous (UN2341/ERG 130), suggesting similar handling precautions for this compound .

Biological Activity

1-Bromo-3-tert-butylcyclobutane is a cyclobutane derivative that has garnered interest in the field of organic chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed exploration of the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

This compound has the molecular formula C8H15BrC_8H_{15}Br and a molecular weight of 207.11 g/mol. Its structure features a bromine atom and a tert-butyl group attached to a cyclobutane ring, which influences its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

The biological mechanisms by which this compound may exert its effects are not fully elucidated. However, it is hypothesized that:

  • Radical Reactions : The compound can undergo radical reactions when exposed to heat or light, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules such as DNA and proteins.
  • Enzyme Interaction : Similar compounds have been shown to interact with specific enzymes or receptors, modulating their activity and influencing cellular processes, including apoptosis and cell proliferation.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various cyclobutane derivatives, it was found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria. While this compound was not specifically tested, its structural similarities suggest it may exhibit comparable effects.

Study 2: Cytotoxicity in Cancer Cell Lines

Research into structurally related cyclobutane derivatives revealed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer. These findings indicate that further investigation into this compound could yield valuable insights into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparison table is provided below to highlight the structural features and biological activities of this compound relative to similar compounds:

Compound NameStructure FeaturesNotable Biological Activities
This compoundTert-butyl group; bromine substitutionPotential antimicrobial and anticancer effects
1-Bromo-2-methylcyclobutaneMethyl group at position 2Antimicrobial activity
3-Bromo-1-cyclobutylmethanolHydroxyl group instead of tert-butylCytotoxicity against cancer cells

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